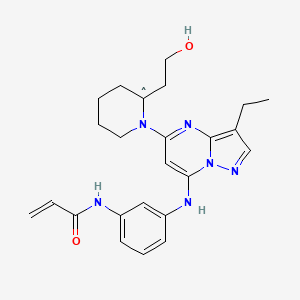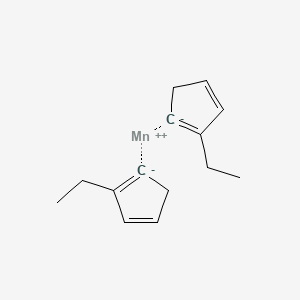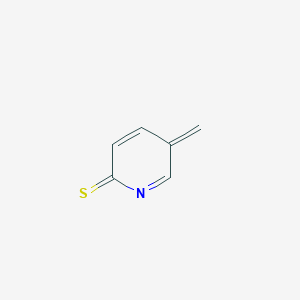
CID 156588589
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 156588589” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of CID 156588589 would likely involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality in the final product.
Análisis De Reacciones Químicas
Types of Reactions
CID 156588589 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Aplicaciones Científicas De Investigación
CID 156588589 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be utilized in biochemical assays to study enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action of CID 156588589 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to CID 156588589 include other organic molecules with comparable structures or functional groups. These may include derivatives or analogs that share similar chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which may confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various scientific fields
Propiedades
Fórmula molecular |
C24H29N6O2 |
|---|---|
Peso molecular |
433.5 g/mol |
InChI |
InChI=1S/C24H29N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32) |
Clave InChI |
OIRHIISSHOYOQK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C]4CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B12350546.png)


![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)
![3-amino-5-[2-(2-methoxyethylamino)-6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-4aH-quinoxalin-2-one](/img/structure/B12350578.png)
![Potassium 3,3'-di-tert-butyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-bis(olate)](/img/structure/B12350589.png)


